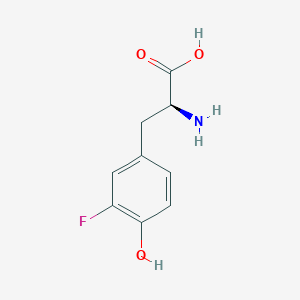

3-Fluoro-L-tyrosine

Description

This compound is a solid. This compound belongs to the phenylpropanoic acids. These are compounds whose structure contain a benzene ring conjugated to a propanoic acid. This compound targets the protein superoxide dismutase [mn], mitochondrial.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAUOZUUGXERI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225227 | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-96-3 | |

| Record name | 3-Fluoro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-L-tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxy-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROTYROSINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Discovery of 3-Fluoro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-L-tyrosine (3-F-Tyr) is a synthetically modified amino acid that has garnered significant attention in biochemical research, neuropharmacology, and drug development.[1] Its structural similarity to L-tyrosine, combined with the unique electrochemical properties of the fluorine atom, allows it to serve as a valuable probe for studying protein structure and function, investigating neurotransmitter pathways, and as a building block for novel therapeutics.[1][2] This technical guide provides an in-depth overview of the primary chemical and enzymatic synthesis routes for this compound, detailed experimental protocols, and a summary of its key physicochemical properties.

Discovery and Significance

The introduction of fluorine into biologically active molecules can profoundly alter their properties, including metabolic stability and binding affinity, without significantly increasing their size. This compound serves as an analog of L-tyrosine and has been utilized in a variety of research applications.[1] In neuroscience, it is used to study the pathways of neurotransmitters like dopamine, offering insights into conditions such as Parkinson's disease.[2] Furthermore, its ability to be incorporated into proteins in place of tyrosine makes it a powerful tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe protein dynamics and interactions. The radiolabeled variant, L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), is also a notable PET tracer for tumor imaging, highlighting the broader importance of fluorinated tyrosine derivatives in medicine.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: direct chemical synthesis via electrophilic fluorination and biocatalytic synthesis using enzymes.

Chemical Synthesis: Electrophilic Fluorination

A common and effective method for the synthesis of this compound is the direct electrophilic fluorination of L-tyrosine. This pathway often requires the use of protecting groups for the amine and carboxylic acid functionalities to prevent side reactions and ensure regioselectivity. The aromatic ring of the protected tyrosine is then subjected to an electrophilic fluorinating agent. A general workflow for this process is outlined below.

Caption: Workflow for the chemical synthesis of this compound.

This protocol is adapted from established procedures for the halogenation of tyrosine derivatives.

-

Protection of L-Tyrosine:

-

Suspend L-Tyrosine (1 equivalent) in methanol.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours to form the methyl ester.

-

Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, 2.2 equivalents).

-

Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) and stir at room temperature for 12-24 hours to protect the amine group.

-

Purify the resulting N-Boc-L-tyrosine methyl ester by column chromatography.

-

-

Electrophilic Fluorination:

-

Dissolve the protected L-tyrosine (1 equivalent) in an anhydrous solvent like acetonitrile.

-

Add an electrophilic fluorinating agent such as Selectfluor™ (1.1 equivalents) portion-wise at room temperature.

-

Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Deprotection and Isolation:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Hydrolyze the ester and remove the Boc protecting group by heating the residue in aqueous hydrochloric acid (e.g., 6M HCl) at reflux for several hours.

-

Cool the solution and neutralize it to the isoelectric point of this compound (pH ~5-6) with a base (e.g., dilute sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

-

Purification:

-

Wash the crude product with cold water and a small amount of cold ethanol.

-

For higher purity, recrystallize the product from hot water or an ethanol/water mixture.

-

Dry the purified this compound under vacuum.

-

Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)

A greener and highly stereoselective alternative to chemical synthesis is the use of the enzyme Tyrosine Phenol-Lyase (TPL). TPL, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible conversion of L-tyrosine to phenol, pyruvate (B1213749), and ammonia (B1221849). By providing 3-fluorophenol (B1196323) as the substrate in the reverse reaction, L-tyrosine derivatives can be synthesized in a single step with excellent enantiomeric excess (>97%).

Caption: Enzymatic synthesis of this compound via TPL.

This protocol is based on whole-cell biotransformation approaches using E. coli expressing TPL.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0) containing the following components:

-

3-Fluorophenol (substrate)

-

Sodium pyruvate (e.g., 60 mM)

-

Ammonium acetate (B1210297) (e.g., 30 mM, as the ammonia source)

-

Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM, as the cofactor)

-

β-mercaptoethanol (e.g., 5 mM, to maintain a reducing environment)

-

-

-

Biocatalysis:

-

Add purified Tyrosine Phenol-Lyase or E. coli whole cells overexpressing the enzyme to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.

-

Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC).

-

-

Product Isolation and Purification:

-

Terminate the reaction by removing the cells via centrifugation.

-

Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5-6) to induce precipitation.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product with cold water.

-

Further purification can be achieved by recrystallization or ion-exchange chromatography.

-

Quantitative Data and Characterization

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₃ | |

| Molecular Weight | 199.18 g/mol | |

| Appearance | White or pale white solid | |

| Melting Point | 280°C (decomposes) | |

| CAS Number | 7423-96-3 |

Spectroscopic Data

The precise chemical shifts for this compound can vary based on the solvent, pH, and temperature. The following table provides expected ranges and characteristics.

| Spectroscopy | Nucleus/Region | Expected Chemical Shift (δ, ppm) / Characteristics |

| ¹H NMR | α-H | ~4.0 (triplet) |

| β-H | ~3.1 (doublet) | |

| Aromatic H | 6.8 - 7.2 (multiplets) | |

| ¹³C NMR | C=O (Carboxyl) | ~172-174 |

| C-F (Aromatic) | ~150-160 (doublet, ¹J(C,F) ≈ 240-250 Hz) | |

| Cα | ~55 | |

| Cβ | ~36-37 | |

| ¹⁹F NMR | Aromatic C-F | ~ -125 to -135 (relative to CFCl₃) |

Note: Data compiled from typical values for fluorinated amino acids and spectroscopic databases.

References

3-Fluoro-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Non-proteinogenic Amino Acid Shaping Modern Research

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a synthetic, non-proteinogenic amino acid that has emerged as a powerful tool in biochemical research, drug discovery, and molecular imaging. As an analog of the natural amino acid L-tyrosine, it possesses unique physicochemical properties conferred by the substitution of a hydrogen atom with fluorine on the phenyl ring. This modification allows for novel applications, including the investigation of protein structure and function, the development of therapeutic agents, and the visualization of biological processes. This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis, experimental applications, and its impact on cellular signaling pathways.

Physicochemical Properties

The introduction of a fluorine atom at the meta position of the tyrosine ring imparts several key characteristics to this compound. These properties are summarized in the table below, providing a comparative look at this unique amino acid.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₃ | [1] |

| Molecular Weight | 199.18 g/mol | [1] |

| CAS Number | 7423-96-3 | [1] |

| Appearance | White to light gray or light yellow powder/crystal | [2] |

| Melting Point | 280 °C (decomposes) | [1] |

| Solubility | Soluble in water | |

| pKa (Phenolic Hydroxyl) | ~8.8 |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the electrophilic fluorination of L-tyrosine or a protected derivative.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

L-tyrosine

-

Protecting group reagents (e.g., Boc anhydride, methyl chloroformate)

-

Electrophilic fluorinating agent (e.g., Selectfluor™)

-

Solvents (e.g., acetonitrile, water, ethyl acetate)

-

Acids and bases for protection/deprotection and workup (e.g., HCl, NaOH, NaHCO₃)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of L-tyrosine: The amino and carboxyl groups of L-tyrosine are protected to prevent side reactions during fluorination. This can be achieved, for example, by conversion to N-Boc-L-tyrosine methyl ester.

-

Fluorination: The protected L-tyrosine is dissolved in a suitable solvent like acetonitrile. The electrophilic fluorinating agent is then added portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography on silica gel.

-

Deprotection: The protecting groups are removed to yield this compound. This typically involves acid-catalyzed hydrolysis for the Boc group and saponification for the methyl ester.

Applications in Protein Engineering and Drug Development

This compound serves as a valuable building block in the synthesis of novel pharmaceuticals and engineered proteins. Its unique properties can enhance the stability, bioactivity, and pharmacokinetic profiles of peptides and proteins.

Site-Specific Incorporation into Proteins

The ability to incorporate this compound at specific sites within a protein sequence allows for precise modifications to study protein structure and function. This is often achieved using amber stop codon suppression technology.

This protocol provides a general workflow for the site-specific incorporation of 3-F-Tyr into a protein of interest in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for 3-F-Tyr.

-

Minimal media supplemented with this compound.

-

IPTG for induction of protein expression.

Procedure:

-

Transformation: Co-transform the E. coli host strain with the expression vector for the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair.

-

Cell Culture: Grow the transformed cells in minimal media.

-

Induction: When the cell culture reaches the desired optical density, add this compound to the media and induce protein expression with IPTG.

-

Protein Expression and Purification: Allow the cells to express the protein containing 3-F-Tyr. The protein can then be purified using standard chromatography techniques.

-

Verification: Confirm the incorporation of 3-F-Tyr using mass spectrometry.

19F NMR Spectroscopy for Studying Protein Structure and Function

The fluorine atom in 3-F-Tyr serves as a sensitive NMR probe. 19F NMR spectroscopy can be used to monitor changes in the local environment of the incorporated amino acid, providing insights into protein conformation, dynamics, and ligand binding.

Experimental Protocol: 19F NMR Analysis of a 3-F-Tyr Labeled Protein

This protocol outlines the general steps for acquiring and analyzing 19F NMR spectra of a protein containing 3-F-Tyr.

Materials:

-

Purified protein containing 3-F-Tyr.

-

NMR buffer (e.g., phosphate (B84403) buffer with D₂O).

-

NMR spectrometer equipped with a fluorine probe.

-

NMR data processing software.

Procedure:

-

Sample Preparation: Prepare the NMR sample by dissolving the purified protein in the NMR buffer to a final concentration of 0.1-0.5 mM.

-

NMR Data Acquisition: Acquire 1D 19F NMR spectra. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Ligand Titration (Optional): To study protein-ligand interactions, acquire a series of 19F NMR spectra while titrating the ligand into the protein sample.

-

Data Processing and Analysis: Process the acquired spectra. Analyze changes in chemical shifts and line broadening to infer information about protein conformation and binding events.

Application in Positron Emission Tomography (PET) Imaging

Radiolabeled this compound, particularly in the form of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), is a valuable tracer for PET imaging, especially in neuro-oncology. It is transported into cells by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells.

Quantitative Data from [18F]FET PET Studies

The uptake of [18F]FET in tumors can be quantified using the Standardized Uptake Value (SUV). The table below summarizes representative SUVmax values from clinical studies.

| Tumor Type | Mean SUVmax | Reference |

| High-Grade Glioma | 3.53 ± 1.8 | |

| Low-Grade Glioma | 1.97 ± 1.5 | |

| Metastases | 2.57 ± 1.7 |

The tumor-to-background ratio (TBR) is another important metric. For high-grade gliomas, the mean TBR has been reported to be 2.98 ± 1.1, while for low-grade gliomas, it is 2.23 ± 0.9.

Impact on Cellular Signaling Pathways

The incorporation of this compound in place of tyrosine in key signaling proteins can modulate their function and downstream signaling cascades. Tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src, are critical regulators of cellular processes, and their activity is dependent on the phosphorylation of tyrosine residues.

While specific studies detailing the functional consequences of incorporating 3-F-Tyr into EGFR or Src are limited, the principle of using fluorinated tyrosine analogs to probe kinase activity is well-established. The altered electronic properties of the fluorinated phenol (B47542) ring can affect the pKa of the hydroxyl group, potentially influencing the kinetics of phosphorylation and dephosphorylation.

EGFR Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphotyrosine sites serve as docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

The incorporation of this compound into EGFR could potentially alter its autophosphorylation and subsequent recruitment of downstream signaling molecules, thereby modulating the entire pathway. This makes 3-F-Tyr a valuable tool for dissecting the intricacies of EGFR signaling in normal and cancerous cells.

Conclusion

This compound is a versatile and powerful non-proteinogenic amino acid with broad applications in scientific research and drug development. Its unique fluorine label provides a sensitive probe for NMR studies of protein structure and dynamics. As a building block for peptide and protein synthesis, it offers a means to enhance the therapeutic properties of biomolecules. Furthermore, its radiolabeled form has proven to be a clinically valuable PET tracer for cancer imaging. The continued exploration of this compound and its incorporation into biological systems promises to yield further insights into complex biological processes and pave the way for novel diagnostic and therapeutic strategies.

References

A Technical Guide to the Biochemical and Biophysical Properties of 3-Fluoro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a synthetic, non-proteinogenic amino acid analogue of L-tyrosine. The substitution of a hydrogen atom with a fluorine atom at the meta-position of the phenolic ring imparts unique biochemical and biophysical properties, making it a valuable tool in neuroscience research, drug development, and protein engineering.[1][2] Its structural similarity to L-tyrosine allows it to interact with biological systems in specific ways, serving as a probe to elucidate metabolic pathways, a building block for novel therapeutics, and an imaging agent. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental methodologies for its study, and visualizations of key biological processes.

Biochemical and Biophysical Properties

The introduction of a fluorine atom, the most electronegative element, into the tyrosine ring alters its electronic properties, acidity, and potential for intermolecular interactions without significantly increasing its steric bulk. These modifications are the basis for its unique applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₃ | [2][3] |

| Molecular Weight | 199.18 g/mol | [3] |

| CAS Number | 7423-96-3 | |

| Appearance | White to light gray/yellow crystalline powder | |

| Melting Point | 260-261°C (decomposes) | |

| Water Solubility | 9.8 g/L | |

| pKa (predicted) | 2.21 ± 0.20 | |

| Purity | ≥ 97.5% (HPLC) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Exhibits characteristic shifts for aromatic and aliphatic protons, with splitting patterns influenced by the fluorine atom. | |

| ¹³C NMR | Shows distinct chemical shifts for the carbon atoms, particularly those in the fluorinated aromatic ring. | |

| ¹⁹F NMR | A single resonance is observed, highly sensitive to the local chemical environment, making it an excellent probe for conformational changes and binding events. | |

| IR Spectroscopy | Displays characteristic absorption bands for the amino, carboxyl, hydroxyl, and C-F functional groups. | |

| UV-Vis Spectroscopy | The UV absorption spectrum is similar to that of tyrosine, with maxima influenced by the fluorination. | |

| Mass Spectrometry | The molecular ion peak is observed at m/z 199.0645 (monoisotopic mass). |

Mechanism of Action and Biological Interactions

This compound's biological effects stem from its ability to act as a mimic of L-tyrosine, thereby interacting with enzymes and transport systems that recognize the natural amino acid.

Enzyme Inhibition: Tyrosine Aminotransferase

This compound is a known inhibitor of tyrosine aminotransferase (TAT), a key enzyme in the catabolic pathway of tyrosine. By competing with the natural substrate, it can modulate tyrosine metabolism.

References

3-Fluoro-L-tyrosine: A Technical Guide to its Mechanism of Action in Biological Systems

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-L-tyrosine (3-F-Tyr) is a structurally modified analog of the essential amino acid L-tyrosine. The substitution of a hydrogen atom with fluorine at the meta-position of the phenyl ring endows 3-F-Tyr with unique biochemical properties, making it a powerful tool in diverse research fields. Its ability to act as a substrate for endogenous biosynthetic pathways, while simultaneously serving as an inhibitor for specific enzymatic processes, provides a multifaceted mechanism of action. This technical guide offers an in-depth exploration of the core molecular mechanisms of 3-F-Tyr in biological systems, including its transport, enzymatic interactions, and incorporation into proteins. It provides quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Action

The biological activity of this compound is primarily dictated by three processes: cellular uptake via amino acid transporters, interaction with key metabolic enzymes, and its recognition and utilization by the protein synthesis machinery.

Cellular Uptake and Transport

As an amino acid analog, 3-F-Tyr gains entry into cells by utilizing existing transport systems. It is recognized by L-type amino acid transporters (LATs), which are responsible for the sodium-independent transport of large neutral amino acids. Specifically, 3-F-Tyr is transported by both LAT1 and LAT2.[1] The isoform LAT1 is of particular interest as it is frequently overexpressed in malignant tumors to meet their high demand for amino acids, making fluorinated amino acids like 3-F-Tyr valuable as PET imaging agents for oncology.[1][2]

A closely related analog, 3-fluoro-L-α-methyl-tyrosine ([¹⁸F]FAMT), demonstrates high specificity for LAT1, which explains its tumor-specific accumulation.[1][2] The transport of FAMT via LAT1 is a saturable process following Michaelis-Menten kinetics.

References

- 1. Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research Applications of Fluorinated Tyrosine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated tyrosine analogs have garnered significant attention due to the unique properties of the fluorine atom. Its high electronegativity, small size, and the strength of the carbon-fluorine bond can subtly yet profoundly influence the physicochemical properties of proteins.[1] This technical guide provides an in-depth overview of the early-stage research applications of fluorinated tyrosine analogs, focusing on their synthesis, incorporation into proteins, and use in biophysical and cellular studies. We present quantitative data on their effects, detailed experimental protocols, and visualizations of relevant workflows and signaling pathways to facilitate their adoption in research and development.

Data Presentation: The Impact of Tyrosine Fluorination

The substitution of hydrogen with fluorine in the tyrosine ring can lead to significant changes in protein stability, enzyme activity, and ligand binding affinity. These alterations are primarily due to the electronic effects of the fluorine atom, which can modulate the pKa of the tyrosine hydroxyl group and alter electrostatic and van der Waals interactions.[1]

Table 1: Effect of Fluorotyrosine Incorporation on Protein Thermal Stability

| Protein | Fluorinated Tyrosine Analog | Position of Incorporation | ΔTm (°C) vs. Wild Type | Reference |

| Transketolase (TK) | 4-F-Phenylalanine | K316 | +4.1 | [2] |

| Transketolase (TK) | 4-(trifluoromethyl)-Phenylalanine | K316 | +7.4 | [2] |

Note: While not a tyrosine analog, fluorinated phenylalanine provides a relevant comparison of the stabilizing effects of aromatic ring fluorination. A higher melting temperature (Tm) indicates increased thermal stability.[3]

Table 2: Effect of Fluorotyrosine Incorporation on Enzyme Kinetic Parameters

| Enzyme | Fluorinated Analog | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference | |---|---|---|---|---| | Wild-Type 1,2-Catechol Dioxygenase | - | 15.3 ± 0.5 | 11.2 ± 1.1 | 1.37 x 106 | | | m-FY-1,2-Catechol Dioxygenase | m-Fluorotyrosine | 16.7 ± 1.0 | 20.3 ± 3.4 | 0.82 x 106 | | | m-FF-1,2-Catechol Dioxygenase | m-Fluorophenylalanine | 15.0 ± 0.4 | 2.8 ± 0.4 | 5.36 x 106 | | | Aspartate Aminotransferase (Wild Type) | - | 240 | 2500 | 9.6 x 104 | | | Aspartate Aminotransferase (Y70F mutant) | Phenylalanine | 19.2 | 10000 | 1.9 x 103 | |

Note: The Y70F mutant of Aspartate Aminotransferase, while not a direct fluorination, illustrates how modification at a tyrosine position can impact kinetics. The turnover number, kcat, represents the number of substrate molecules each enzyme site converts to product per unit time. The Michaelis constant, Km, is the substrate concentration at which the reaction rate is half of Vmax.

Table 3: Dissociation Constants (Kd) in Protein-Ligand Interactions

| Protein | Fluorinated Ligand/Protein | Kd | Technique | Reference |

| Avidin | Biotin | ~1 fM | Various | |

| Ribonuclease | Ribonuclease Inhibitor | ~1 fM | Various |

Note: While specific Kd values for fluorinated tyrosine-mediated interactions are highly system-dependent, this table provides context for the range of binding affinities observed in biological systems. The dissociation constant (Kd) is a measure of the propensity of a complex to separate into its components; a lower Kd indicates a higher binding affinity.

Experimental Protocols

Synthesis of 3-Fluoro-L-tyrosine

This protocol is adapted from a convenient synthesis method.

Materials:

-

4-O-methyl-L-tyrosine

-

98% Formic acid

-

Bromine

-

3 N HCl

-

Deuterated solvents for NMR analysis

Procedure:

-

Dissolve 4-O-methyl-L-tyrosine (0.260 mol) in 98% formic acid (220 mL) and cool to 5-7 °C in an ice/p-dioxane slush bath with rapid mechanical stirring.

-

Add bromine (0.260 mol) dropwise over 2.5 hours.

-

Continue stirring for an additional 6 hours.

-

Dissolve the resulting paste with 3 N HCl (250 mL) and boil for 1 hour.

-

Evaporate the solution to dryness in vacuo.

-

The crude product can be purified by recrystallization.

-

Confirm the structure and purity of 3-Bromo-4-O-methyl-L-tyrosine using ¹H and ¹³C NMR.

Note: The subsequent steps to convert the brominated intermediate to the fluorinated analog involve a halogen exchange reaction (e.g., using a fluoride (B91410) salt), which is a standard procedure in medicinal chemistry.

Site-Specific Incorporation of Fluorotyrosine via Amber Suppression

This protocol outlines the general steps for incorporating a non-canonical amino acid at a specific site in a protein expressed in mammalian cells using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the amber stop codon (UAG).

Materials:

-

Expression vector for the protein of interest.

-

Plasmids encoding the orthogonal amber suppressor tRNA and the specific aminoacyl-tRNA synthetase for the fluorinated tyrosine analog.

-

Mammalian cell line (e.g., HEK293T).

-

Cell culture medium and supplements.

-

Fluorinated tyrosine analog (e.g., this compound).

-

Transfection reagent.

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

-

Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired tyrosine codon in the gene of your protein of interest using site-directed mutagenesis.

-

Cell Culture and Transfection:

-

Culture the mammalian cells in the appropriate medium.

-

Co-transfect the cells with the plasmid containing the amber-mutated gene of interest and the plasmids encoding the orthogonal tRNA and aminoacyl-tRNA synthetase.

-

-

Supplementation with Fluorinated Tyrosine: Supplement the cell culture medium with the desired fluorinated tyrosine analog to a final concentration typically in the range of 1-10 mM.

-

Protein Expression: Culture the cells for 16-40 hours to allow for the expression of the full-length protein containing the fluorinated tyrosine analog.

-

Cell Lysis and Protein Purification:

-

Harvest the cells and lyse them using a suitable buffer.

-

Purify the protein of interest using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

-

-

Confirmation of Incorporation: Confirm the successful incorporation of the fluorinated tyrosine analog using mass spectrometry.

Protein-Observed ¹⁹F-NMR Spectroscopy

This protocol describes a typical 1D ¹⁹F-NMR experiment for analyzing a protein containing a fluorinated tyrosine analog.

Materials:

-

Purified protein containing the fluorinated tyrosine analog.

-

Deuterated buffer (e.g., phosphate (B84403) buffer in D₂O).

-

NMR spectrometer equipped with a fluorine probe.

-

NMR tubes.

Procedure:

-

Sample Preparation:

-

Dissolve the purified, fluorinated protein in a deuterated buffer to a final concentration typically between 25-100 µM.

-

Transfer the sample to an NMR tube.

-

-

NMR Experiment Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and match the fluorine probe.

-

Set the experimental parameters for a 1D ¹⁹F-NMR experiment:

-

Spectral Width: Sufficient to cover the expected chemical shift range of the fluorinated tyrosine (e.g., 50-100 ppm).

-

Acquisition Time: Typically 0.5 - 1.0 seconds.

-

Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans: 16 to 128 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

¹H Decoupling: Apply proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the FID.

-

Perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

-

Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to obtain information about the local environment of the fluorinated tyrosine residue(s).

Mandatory Visualizations

Experimental Workflow for ¹⁹F-NMR Fragment Screening

Caption: Workflow for fragment-based screening using protein-observed ¹⁹F-NMR.

Signaling Pathway: GPCR Transactivation of Receptor Tyrosine Kinase

Caption: GPCR-mediated transactivation of a receptor tyrosine kinase (RTK).

In the context of this guide, a fluorinated tyrosine analog could be incorporated into the RTK to study the specific phosphorylation events mediated by Src kinase using ¹⁹F-NMR.

References

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence-Based Protein Stability Monitoring—A Review [mdpi.com]

The Role of 3-Fluoro-L-tyrosine in Neuroscience: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a fluorinated analog of the amino acid L-tyrosine. Its unique biochemical properties make it a valuable tool in neuroscience research. By substituting a hydrogen atom with a fluorine atom on the phenyl ring, 3-F-Tyr can be used to probe and modulate various neurological processes without causing significant structural perturbations. This guide provides a comprehensive overview of the applications of 3-F-Tyr in neuroscience, with a focus on its use in studying neurotransmitter pathways, as a probe in ¹⁹F-NMR studies of protein dynamics, and as a tracer in Positron Emission Tomography (PET) for brain imaging.

Biochemical Properties and Synthesis of this compound

This compound serves as a potent analog of L-tyrosine and can be incorporated into proteins, acting as a substrate for some enzymes involved in neurotransmitter synthesis.[1] The fluorine atom enhances its biochemical properties for various research applications.[1]

Enzymatic Synthesis

A common and efficient method for synthesizing 3-F-Tyr is through the use of the enzyme tyrosine phenol-lyase (TPL). TPL catalyzes the reversible reaction of phenol (B47542), pyruvate, and ammonia (B1221849) to form L-tyrosine. By substituting phenol with 3-fluorophenol, this compound can be synthesized. This enzymatic method offers high stereoselectivity, yielding the biologically active L-enantiomer.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of this compound and its derivatives in neuroscience.

Table 1: Enzymatic Synthesis of this compound

| Enzyme Source | Substrate | Product | Yield | Reference |

| Citrobacter freundii (Tyrosine Phenol-Lyase) | 3-Fluorophenol, Pyruvate, Ammonia | This compound | High (specific yield dependent on reaction conditions) | [2] |

| Thermostable Tyrosine Phenol-Lyase from Symbiobacterium toebii | 3-Fluorophenol, Pyruvate, Ammonia | This compound | 95.1% | [3] |

Table 2: Incorporation of this compound into Proteins

| Expression System | Protein | Incorporation Efficiency | Method of Quantification | Reference |

| E. coli | Bromodomain-containing protein 4 (BRD4) | 5-42% | LC-MS | [4] |

| E. coli | Green Fluorescent Protein (GFP) | Site-specific, high efficiency | Mass Spectrometry |

Table 3: PET Imaging with [¹⁸F]-labeled Tyrosine Analogs in Brain Tumor Diagnosis

| Tracer | Tumor Type | Parameter | Value | Reference |

| [¹⁸F]FET | High-grade glioma | Lesion-to-Brain Ratio (LBR) | 2.04 ± 0.72 | |

| [¹⁸F]FET | Low-grade glioma | Lesion-to-Brain Ratio (LBR) | 1.52 ± 0.70 | |

| [¹⁸F]FET | Recurrent Astrocytoma | Tumor-to-Cortex Ratio | >2.7 | |

| [¹⁸F]FET | Recurrent Astrocytoma | Tumor-to-Blood Ratio | >1.5 |

Table 4: Effects of Tyrosine Analogs on Dopamine (B1211576) Neurochemistry

| Compound | Brain Region | Parameter Measured | Observed Effect | Reference |

| L-Tyrosine | Medial Prefrontal Cortex | Extracellular Dopamine | Prolonged clozapine-induced increase | |

| L-Tyrosine | Striatum | Extracellular Dopamine | Prolonged haloperidol-induced increase | |

| 6-Fluoro-m-tyrosine | Striatum | Dopamine Release & Metabolism | No significant behavioral effects compared to L-m-tyrosine |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Tyrosine Phenol-Lyase (TPL)

This protocol is adapted from methodologies employing TPL for the synthesis of tyrosine analogs.

Materials:

-

Tyrosine Phenol-Lyase (TPL) from Citrobacter freundii or a thermostable variant.

-

3-Fluorophenol

-

Sodium Pyruvate

-

Pyridoxal-5'-phosphate (PLP)

-

β-mercaptoethanol

-

Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0)

Procedure:

-

Prepare a reaction mixture containing 3-fluorophenol, sodium pyruvate, and ammonium acetate in the reaction buffer.

-

Add PLP, a crucial cofactor for TPL, to the mixture.

-

Add β-mercaptoethanol to maintain a reducing environment.

-

Initiate the reaction by adding a purified preparation of TPL.

-

Incubate the reaction mixture at the optimal temperature for the specific TPL enzyme used (e.g., 37°C for C. freundii TPL).

-

Monitor the progress of the reaction by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the this compound from the reaction mixture using chromatographic methods.

Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair for the site-specific incorporation of 3-F-Tyr in response to an amber stop codon (TAG).

Materials:

-

E. coli strain engineered to express the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for 3-F-Tyr.

-

Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

-

Minimal media for bacterial growth.

-

This compound.

-

Inducing agent (e.g., IPTG).

-

Antibiotics for plasmid selection.

Procedure:

-

Transform the engineered E. coli strain with the expression plasmid.

-

Grow the transformed cells in minimal media supplemented with necessary nutrients and antibiotics.

-

When the cell culture reaches the mid-log phase of growth, add this compound to the culture medium.

-

Induce the expression of the target protein by adding the inducing agent (e.g., IPTG).

-

Continue to incubate the cells to allow for protein expression and incorporation of 3-F-Tyr.

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the target protein using appropriate chromatography techniques (e.g., affinity chromatography).

-

Confirm the incorporation of 3-F-Tyr by mass spectrometry.

Protocol 3: [¹⁸F]this compound PET Imaging in a Rodent Model of Parkinson's Disease

This protocol outlines a general procedure for PET imaging using a radiolabeled tyrosine analog to assess dopaminergic function.

Materials:

-

[¹⁸F]-labeled this compound (synthesized via appropriate radiochemical methods).

-

Animal model of Parkinson's disease (e.g., 6-OHDA lesioned rats).

-

Anesthesia (e.g., isoflurane).

-

PET scanner.

-

CT or MRI for anatomical co-registration.

Procedure:

-

Anesthetize the animal and place it in the PET scanner.

-

Administer a bolus injection of [¹⁸F]this compound intravenously.

-

Acquire dynamic PET data over a specified period (e.g., 60-90 minutes).

-

Following the PET scan, acquire a CT or MRI scan for anatomical reference.

-

Reconstruct the PET data and co-register it with the anatomical images.

-

Perform region of interest (ROI) analysis on brain areas such as the striatum and cerebellum.

-

Calculate tracer uptake values (e.g., Standardized Uptake Value - SUV) and ratios between different brain regions to assess dopaminergic integrity.

Mandatory Visualizations

Signaling Pathway: Dopamine Synthesis

Caption: Dopamine synthesis pathway and the role of this compound.

Experimental Workflow: Protein Incorporation of this compound

Caption: Workflow for incorporating 3-F-Tyr into proteins in E. coli.

Logical Relationship: Applications of this compound in Neuroscience

Caption: Logical connections between 3-F-Tyr and its neuroscience applications.

Conclusion

This compound is a versatile and powerful tool for neuroscience research. Its ability to be incorporated into proteins and act as a substrate for key enzymes in neurotransmitter pathways allows for detailed investigation of these processes. Through techniques like ¹⁹F-NMR and PET imaging, 3-F-Tyr provides valuable insights into protein dynamics and brain function in both healthy and diseased states. The experimental protocols and quantitative data provided in this guide serve as a resource for researchers and drug development professionals seeking to utilize this compound in their own studies. As methodologies for its synthesis and application continue to be refined, the role of 3-F-Tyr in advancing our understanding of the brain is expected to grow.

References

- 1. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Effect of 6-fluoro-m-tyrosine on dopamine release and metabolism in rat striatum using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine hydroxylase and regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Toxicity of 3-Fluoro-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available preliminary data on the toxicity of 3-Fluoro-L-tyrosine. Due to the limited number of comprehensive public studies on this specific compound, this document synthesizes information from safety data classifications, studies on related fluorinated tyrosine analogs, and its intended biochemical interactions. The guide is intended to inform preliminary safety assessments and guide future toxicological study design.

Executive Summary

This compound is a fluorinated analog of the amino acid L-tyrosine. It is utilized in biochemical research to probe neurotransmitter pathways and has been investigated as a precursor for positron emission tomography (PET) imaging agents.[1] While comprehensive toxicological data is scarce, existing information classifies it as acutely toxic if ingested. The primary mechanism of interest for its biological activity and potential toxicity is its interaction with the L-type amino acid transporter (LAT) system and subsequent interference with catecholamine synthesis. This guide summarizes the known toxicity data, outlines relevant experimental methodologies, and visualizes the key biochemical pathways.

Quantitative Toxicity Data

Table 1: Summary of Acute Toxicity Data for this compound

| Metric | Value | Species | Route | Source Citation |

| Hazard Classification | Acute Toxicity, Category 3 | N/A | Oral | [2][3] |

| Hazard Statement | H301: Toxic if swallowed | N/A | Oral | [3] |

| Signal Word | Danger | N/A | N/A | [3] |

Note: Category 3 for acute oral toxicity in the Globally Harmonized System (GHS) corresponds to an LD50 range of >50 to ≤300 mg/kg body weight.

Dosimetry estimates have been calculated for radiolabeled analogs used in PET imaging, which provide insights into the biodistribution and organ-specific radiation absorption, a form of toxicity.

Table 2: Estimated Human Dosimetry for O-(3-[18F]Fluoropropyl)-L-tyrosine (FPT)

| Organ | Absorbed Dose (μGy/MBq) |

| Urinary Bladder Wall | 101.0 |

| Pancreas | High, but not specified |

| Liver | High, but not specified |

| Kidneys | High, but not specified |

| Brain | 6.5 |

| Effective Dose | 18.2 (μSv/MBq) |

| Data extracted from biodistribution studies in normal mice. |

Experimental Protocols

Detailed experimental protocols from dedicated toxicity studies on this compound are not published. However, based on the GHS classification, the following methodologies are representative of the types of studies required to determine acute oral toxicity.

Acute Oral Toxicity (Up-and-Down or Fixed-Dose Procedure)

This protocol is a standardized method (e.g., OECD Guideline 425) to determine the LD50 of a substance.

-

Principle: A stepwise procedure where a single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This method minimizes the number of animals required.

-

Test Animals: Typically, a single sex (usually female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats) is used. Animals are young, healthy adults.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum. Animals are fasted prior to dosing.

-

Dose Administration: The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., water or saline) and administered by oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy of all animals is performed at the end of the observation period.

-

Data Analysis: The LD50 is calculated using statistical methods, such as maximum likelihood estimation.

In Vitro Cytotoxicity Assay

This protocol assesses the direct toxic effect of a compound on cells in culture.

-

Cell Lines: A relevant cell line is chosen. For a compound expected to affect neuronal pathways, a neuronal cell line (e.g., SH-SY5Y) would be appropriate. Studies on the related compound 3-amino-L-tyrosine used HL-60 and K562 cell lines.

-

Culture Conditions: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®). The assay measures metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 (the concentration that inhibits 50% of cell growth or viability) is calculated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its derivatives involves its transport into cells and potential interference with metabolic pathways that utilize L-tyrosine.

Cellular Uptake via Amino Acid Transporters

This compound is an analog of L-tyrosine and is recognized by amino acid transporters. Specifically, its derivatives have been shown to be transported by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This selective transport is the basis for its use in PET imaging of tumors.

Caption: Cellular uptake of this compound via the LAT1 transporter.

Interference with Catecholamine Synthesis

L-tyrosine is the natural precursor for the synthesis of catecholamines, including dopamine (B1211576) and norepinephrine. This compound, as a structural analog, can compete with L-tyrosine for the enzyme tyrosine hydroxylase, the rate-limiting enzyme in this pathway. This can lead to the formation of fluorinated, potentially non-functional or toxic, neurotransmitter analogs, or inhibit the synthesis of essential catecholamines. The toxicological implication could be a disruption of normal dopaminergic and noradrenergic signaling.

Caption: Potential interference of this compound with dopamine synthesis.

Incorporation into Proteins

A potential, though less studied, mechanism of toxicity for amino acid analogs is their misincorporation into proteins during synthesis. If this compound is mistakenly charged to a tRNA molecule, it could be incorporated into polypeptide chains in place of L-tyrosine. This could lead to protein misfolding, loss of function, and cellular stress, contributing to cytotoxicity.

References

3-Fluoro-L-tyrosine: A Comprehensive Technical Guide to its Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Fluoro-L-tyrosine, a fluorinated analog of the amino acid L-tyrosine. This guide covers its commercial availability from various suppliers, detailed technical specifications, and key applications in research and development. It is designed to be an essential resource for researchers, scientists, and professionals in the field of drug development and biochemical research.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers that specialize in providing compounds for research and development purposes. The purity and available quantities can vary between suppliers, so it is advisable to consult their specific product documentation for detailed information. Below is a summary of prominent suppliers.

| Supplier | Website | Purity | Available Quantities | CAS Number |

| MedchemExpress | --INVALID-LINK-- | 99.99% (HPLC)[1] | Inquire | 7423-96-3[1] |

| TCI Chemicals | --INVALID-LINK-- | >98.0% (HPLC)[2] | Inquire | 7423-96-3[2] |

| Chem-Impex | --INVALID-LINK-- | ≥ 97.5% (HPLC)[3] | Inquire | 7423-96-3 |

| Sigma-Aldrich | --INVALID-LINK-- | ≥98% | Inquire | 403-90-7 (DL-form) |

| GoldBio | --INVALID-LINK-- | Inquire | 1 g | 403-90-7 (DL-form) |

Technical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₃ | |

| Molecular Weight | 199.18 g/mol | |

| Appearance | White to off-white solid | |

| Purity (HPLC) | 99.99% | |

| Optical Rotation | -8.4° (C=0.005g/mL, HCL, 20°C, 589nm) | |

| Enantiomeric Excess | 100% | |

| Storage Conditions | 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | |

| CAS Number | 7423-96-3 | |

| Synonyms | L-Tyrosine, 3-fluoro-; 3-Fluorotyrosine, L- |

Key Applications and Experimental Protocols

This compound is a versatile molecule with a range of applications in biomedical research, particularly in the fields of protein engineering, neuroscience, and as a tracer in medical imaging.

Protein Engineering and ¹⁹F NMR Spectroscopy

The incorporation of this compound into proteins allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions. The fluorine atom serves as a sensitive probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of fluorine in most biological systems.

This protocol describes a general method for the metabolic incorporation of this compound into a target protein expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

Minimal media (e.g., M9 medium).

-

Glucose (or other carbon source).

-

This compound.

-

IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Standard antibiotics for plasmid maintenance.

Procedure:

-

Culture Growth: Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Minimal Media Inoculation: The following day, inoculate a larger volume of minimal media supplemented with glucose and the appropriate antibiotic with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction and Labeling: Add this compound to the culture to a final concentration of 50-100 mg/L. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the fluorinated amino acid.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

Analysis: Confirm the incorporation of this compound and the purity of the protein using techniques such as SDS-PAGE, mass spectrometry, and ¹⁹F NMR.

Neuroscience: Probing Dopamine (B1211576) Synthesis

As a tyrosine analog, this compound can be used to study enzymes involved in the dopamine synthesis pathway, such as tyrosine hydroxylase and tyrosine aminotransferase. It can act as a competitive inhibitor or a substrate, providing insights into the mechanisms of these enzymes.

The synthesis of dopamine begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. This is the rate-limiting step in the pathway. L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase.

This protocol outlines a general method to assess the inhibitory potential of this compound on tyrosine aminotransferase (TAT).

Materials:

-

Purified tyrosine aminotransferase (TAT) enzyme.

-

L-tyrosine (substrate).

-

α-ketoglutarate (co-substrate).

-

This compound (potential inhibitor).

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Detection reagent (e.g., a reagent that reacts with the product, 4-hydroxyphenylpyruvate, to produce a colorimetric or fluorescent signal).

-

Microplate reader.

Procedure:

-

Prepare Reagents: Prepare stock solutions of L-tyrosine, α-ketoglutarate, and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions:

-

Control: Assay buffer, TAT enzyme, L-tyrosine, and α-ketoglutarate.

-

Test: Assay buffer, TAT enzyme, L-tyrosine, α-ketoglutarate, and varying concentrations of this compound.

-

Blank: Assay buffer, L-tyrosine, and α-ketoglutarate (no enzyme).

-

-

Initiate Reaction: Add the TAT enzyme to the wells to start the reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

-

Stop Reaction and Detection: Stop the reaction (e.g., by adding a strong acid or base). Add the detection reagent to all wells and incubate as required to allow for color/fluorescence development.

-

Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of TAT inhibition for each concentration of this compound and determine the IC₅₀ value.

Positron Emission Tomography (PET) Imaging

Radiolabeled this compound, specifically L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), is utilized as a tracer in Positron Emission Tomography (PET) for tumor imaging. Its uptake is mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This allows for the specific visualization of malignant tumors.

References

Methodological & Application

Application Notes and Protocols for Incorporating 3-Fluoro-L-tyrosine into Proteins for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-labeled amino acids into proteins has become a powerful tool for studying protein structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus offers several advantages for NMR studies, including 100% natural abundance, a high gyromagnetic ratio (83% of the sensitivity of ¹H), and a large chemical shift range that is highly sensitive to the local environment.[1][2][3] Since fluorine is absent in native biological systems, ¹⁹F NMR spectra are free from background signals.[1][4] 3-Fluoro-L-tyrosine (3-F-Tyr) is a particularly useful probe as tyrosine residues are often found in functionally important regions of proteins, such as active sites and protein-protein interfaces. The substitution of a hydrogen atom with a fluorine atom is a minimal perturbation, generally having little effect on the protein's structure and function.

These application notes provide a comprehensive overview and detailed protocols for the biosynthetic incorporation of this compound into proteins expressed in E. coli for subsequent analysis by ¹⁹F NMR.

Key Advantages of Using this compound in NMR Studies

-

High Sensitivity and Resolution: The high sensitivity of the ¹⁹F nucleus and the broad chemical shift range allow for the resolution of individual fluorine signals, even in large proteins.

-

Sensitive Probe of Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electrostatic environment, van der Waals contacts, and solvent exposure, making it an excellent reporter on conformational changes, ligand binding, and protein dynamics.

-

No Background Signal: The absence of endogenous fluorine in biological systems ensures that the observed NMR signals originate solely from the incorporated 3-F-Tyr.

-

Minimal Structural Perturbation: The small size of the fluorine atom results in minimal disruption to the protein's native structure and function.

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation of this compound and its use in ¹⁹F NMR.

Table 1: Incorporation Efficiency of Fluorinated Amino Acids

| Fluorinated Amino Acid | Expression System | Incorporation Efficiency | Reference |

| This compound | E. coli (auxotroph) | >95% | |

| This compound | Human (HEK293T) cells | Up to 60% | |

| 5-Fluoro-L-tryptophan | E. coli (auxotroph) | 65-80% | |

| 4-Fluoro-L-phenylalanine | E. coli | - |

Table 2: Typical ¹⁹F NMR Parameters for Fluorinated Amino Acids in Proteins

| Fluorinated Amino Acid | Typical Chemical Shift Range (ppm, relative to CFCl₃) | Notes | Reference |

| This compound | -110 to -130 | Chemical shift is sensitive to the protonation state of the phenol (B47542) group. | |

| 4-Fluoro-L-phenylalanine | -112 to -118 | Generally exhibits a narrower range of chemical shifts. | |

| 5-Fluoro-L-tryptophan | -115 to -130 | The indole (B1671886) ring provides a sensitive probe of the local environment. | |

| 4-(Trifluoromethyl)-L-phenylalanine | -62 to -65 | The three equivalent fluorine atoms give a single, intense resonance. |

Experimental Workflow and Protocols

The general workflow for incorporating this compound into a target protein involves expressing the protein in an E. coli strain that cannot synthesize tyrosine, and providing 3-F-Tyr in the growth medium. This can be achieved using a tyrosine auxotrophic strain or by inhibiting the endogenous aromatic amino acid biosynthesis pathway with glyphosate (B1671968).

Protocol 1: Biosynthetic Labeling of this compound using Glyphosate in E. coli

This protocol describes a general method for incorporating this compound into a protein expressed in E. coli BL21(DE3) cells. It utilizes glyphosate to inhibit the shikimate pathway, which is responsible for the endogenous synthesis of aromatic amino acids.

Materials:

-

E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest

-

LB-Agar plates with appropriate antibiotic

-

M9 minimal media

-

10X M9 salts solution

-

20% (w/v) Glucose solution (sterile)

-

1 M MgSO₄ solution (sterile)

-

0.1 M CaCl₂ solution (sterile)

-

1 g/L Thiamine solution (sterile)

-

Glyphosate solution (e.g., 1 g/L)

-

This compound

-

L-phenylalanine

-

L-tryptophan

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Day 0: Preparation

-

Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on an LB-Agar plate containing the appropriate antibiotic.

-

Incubate the plate at 37°C for 16-20 hours.

Day 1: Starter Culture and Expression

-

Prepare 1 L of M9 minimal media in a 2.8 L baffled flask by adding 100 mL of 10X M9 salts to 900 mL of sterile deionized water. Autoclave and cool to room temperature.

-

Aseptically add the following sterile solutions to the M9 media:

-

20 mL of 20% glucose

-

2 mL of 1 M MgSO₄

-

100 µL of 0.1 M CaCl₂

-

1 mL of 1 g/L thiamine

-

Appropriate antibiotic

-

-

Inoculate a single colony from the plate into 5-10 mL of LB medium with the appropriate antibiotic and grow at 37°C with shaking for 4-6 hours.

-

Use the starter culture to inoculate the 1 L of M9 minimal media to an initial OD₆₀₀ of ~0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.

-

Reduce the shaker temperature to 18°C and allow the culture to equilibrate for 1 hour.

-

Add the following to the culture:

-

1 g of glyphosate

-

50 mg of this compound

-

50 mg of L-phenylalanine

-

50 mg of L-tryptophan

-

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to incubate the culture at 18°C for 18-20 hours with shaking.

Day 2: Harvesting

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until purification.

-

Purify the 3-F-Tyr labeled protein using the standard protocol established for the unlabeled protein.

Protocol 2: Sample Preparation for ¹⁹F NMR Spectroscopy

Materials:

-

Purified 3-F-Tyr labeled protein

-

NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0)

-

D₂O

-

NMR tubes

Procedure:

-

Dialyze or buffer exchange the purified protein into the desired NMR buffer.

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.1 - 1 mM).

-

Add D₂O to a final concentration of 5-10% (v/v) for the field-frequency lock.

-

Transfer the sample to an appropriate NMR tube.

-

Keep the sample on ice until ready to acquire data.

Protocol 3: ¹⁹F NMR Data Acquisition

Instrumentation:

-

NMR spectrometer equipped with a fluorine probe.

Typical 1D ¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence is typically sufficient.

-

Temperature: 298 K (or the temperature at which the protein is most stable).

-

Spectral Width: A wide spectral width (e.g., 200 ppm) is recommended initially to ensure all signals are captured.

-

Transmitter Offset: Center the transmitter frequency in the expected region for 3-F-Tyr signals (around -120 ppm).

-

Acquisition Time: 0.2 - 0.5 seconds.

-

Relaxation Delay: 1 - 2 seconds.

-

Number of Scans: Dependent on the protein concentration and desired signal-to-noise ratio. This can range from a few hundred to several thousand scans.

-

Proton Decoupling: Broadband proton decoupling is often applied during acquisition to improve resolution by removing ¹H-¹⁹F couplings.

Data Processing:

-

Apply an exponential line broadening function (e.g., 5-10 Hz) to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using an appropriate internal or external standard.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between environmental changes and the observed ¹⁹F NMR signal of a 3-F-Tyr labeled protein.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low protein yield | Toxicity of 3-F-Tyr to E. coli. | Lower the induction temperature (e.g., 16-18°C) and/or reduce the IPTG concentration. Optimize the concentration of 3-F-Tyr in the medium. |

| Low incorporation efficiency | Incomplete inhibition of endogenous tyrosine synthesis. | Ensure the correct concentration of glyphosate is used. Use a tyrosine auxotrophic E. coli strain. |

| Broad NMR signals | Protein aggregation. | Optimize buffer conditions (pH, salt concentration). Acquire spectra at different temperatures. Check protein purity by SDS-PAGE and size-exclusion chromatography. |

| Intermediate exchange on the NMR timescale. | Acquire spectra at different temperatures to shift the exchange regime. | |

| No observable NMR signals | Very low protein concentration. | Concentrate the protein sample. Increase the number of scans. |

| Paramagnetic contamination. | Add a chelating agent like EDTA to the buffer if metal contamination is suspected. |

Conclusion

Incorporating this compound into proteins provides a powerful and sensitive method for probing protein structure and function using ¹⁹F NMR. The protocols and data presented here offer a solid foundation for researchers to apply this technique to their specific systems of interest, enabling detailed insights into ligand binding, conformational dynamics, and other crucial biological processes.

References

Application Notes and Protocols for In Vivo Protein Labeling with 3-Fluoro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a fluorinated analog of the natural amino acid L-tyrosine. Its structural similarity allows it to be incorporated into proteins during synthesis, effectively acting as a bio-orthogonal probe.[1] The presence of the fluorine atom provides a unique spectroscopic signature, making it a powerful tool for in vivo studies of protein structure, dynamics, and function using techniques such as 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Unlike larger fluorescent protein tags, the small size of the fluorine atom minimizes structural perturbations to the labeled protein. This application note provides detailed protocols for the in vivo incorporation of 3-F-Tyr into proteins in various model systems and outlines methods for subsequent analysis.

Principle of this compound Labeling

The in vivo labeling strategy with 3-F-Tyr relies on the cellular translational machinery recognizing and incorporating this unnatural amino acid in place of endogenous L-tyrosine during protein synthesis.[1] This metabolic labeling approach enables the introduction of a 19F NMR-active probe into proteins within a living organism. The success of this technique often depends on efficiently delivering 3-F-Tyr to the target cells or tissues and, in some cases, reducing the competition from endogenous L-tyrosine.

Applications

-

Structural Biology: 19F NMR of 3-F-Tyr labeled proteins provides insights into protein conformation, folding, and dynamics in a native-like environment.[2]

-

Drug Discovery: Monitoring changes in the 19F NMR signal of a 3-F-Tyr labeled protein upon ligand binding can be used for fragment-based screening and to characterize protein-drug interactions.

-

Protein-Protein Interactions: Changes in the chemical environment of 3-F-Tyr upon the formation of a protein complex can be detected by 19F NMR, allowing for the study of these interactions in vivo.

-

Enzyme Kinetics and Mechanism: The fluorine atom can act as a sensitive probe to monitor conformational changes during enzymatic catalysis.

Data Presentation

Table 1: Incorporation Efficiency of this compound in a Human Cell Line

| Cell Line | Expression System | 3-F-Tyr Concentration | Incubation Time (post-transfection) | Incorporation Efficiency (%) | Reference |

| HEK293T | Transient Transfection | 600 µM | 48 hours | Up to 60% |

Table 2: Biodistribution of a Structurally Similar Radiotracer in Tumor-Bearing Mice

Note: This data is for L-2-[18F]fluorotyrosine and serves as an illustrative example of the expected biodistribution of a fluorinated tyrosine analog in an in vivo model. The uptake is presented as the percentage of the injected dose per gram of tissue (%ID/g).

| Organ/Tissue | 30 min post-injection (%ID/g) | 60 min post-injection (%ID/g) | Reference |

| Blood | ~2.5 | ~2.0 | |

| Tumor | >6.0 | >6.0 | |

| Brain | ~0.5 | ~0.6 | |

| Liver | ~3.0 | ~2.5 | |

| Kidneys | ~4.0 | ~3.0 | |

| Pancreas | >6.0 | ~5.0 |

Experimental Protocols

Protocol 1: Biosynthetic Labeling of Proteins with this compound in E. coli

This protocol is adapted for the expression of 3-F-Tyr labeled proteins in E. coli, a common system for producing recombinant proteins for structural and functional studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing the gene of interest

-

M9 minimal media

-

This compound

-

Glucose (or other carbon source)

-

Ampicillin or other appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

(Optional) Glyphosate (B1671968) for inhibition of endogenous aromatic amino acid synthesis

Procedure:

-

Culture Preparation: Inoculate a single colony of E. coli harboring the expression plasmid into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Minimal Media Growth: The following day, inoculate 1 L of M9 minimal media supplemented with glucose and antibiotic with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

(Optional) Inhibition of Endogenous Tyrosine Synthesis: To enhance the incorporation of 3-F-Tyr, endogenous synthesis of aromatic amino acids can be inhibited by adding glyphosate to a final concentration of 1 g/L approximately one hour before induction.

-

Addition of this compound: Add this compound to the culture medium to a final concentration of 100-200 mg/L.

-

Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-